![molecular formula C18H21N5O3 B2701298 2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 942011-27-0](/img/structure/B2701298.png)
2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
O=C1N(CC(N2CCCCC2)=O)C3=CC(N)=CC=C3OC1CC
Scientific Research Applications
- Substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones are synthesized using intra- and intermolecular reactions. These derivatives serve as building blocks for drug candidates .
- Zhang et al. designed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including compounds based on the structure of our compound. These derivatives act as dual inhibitors against clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
- For instance, Zala et al. synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone and evaluated its antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Researchers use computational methods to study the interactions of our compound with biological targets. These studies aid in predicting its binding affinity and potential therapeutic effects .
Medicinal Chemistry and Drug Design
Dual Kinase Inhibition
Antimicrobial Activity
Molecular Modeling Studies
Safety and Hazards
properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-15(20-9-5-2-6-10-20)13-23-17(26)16(25)22-12-11-21(18(22)19-23)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAMRJXHISDYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
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